molecular formula C18H16Cl2F3N3OS B2712007 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea CAS No. 503010-56-8

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea

Cat. No.: B2712007
CAS No.: 503010-56-8
M. Wt: 450.3
InChI Key: XSNUZVJADBYYIR-UHFFFAOYSA-N
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Description

This thiourea derivative features a 2,4-dichlorophenyl group attached to the thiourea nitrogen and a 2-morpholin-4-yl-5-(trifluoromethyl)phenyl substituent on the adjacent nitrogen. Such structural motifs are common in agrochemicals and pharmaceuticals targeting enzymes or receptors .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3OS/c19-12-2-3-14(13(20)10-12)24-17(28)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-27-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUZVJADBYYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea typically involves the following steps:

  • Formation of the Intermediate: : The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 2,4-dichloroaniline with 2-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity.

  • Thiourea Formation: : The intermediate is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at elevated temperatures (50-70°C) to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Thiourea derivatives have shown promise in anticancer research. For instance, studies have indicated that compounds similar to 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can exhibit selective cytotoxicity against various cancer cell lines. A notable study demonstrated that certain thiourea derivatives could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Anticonvulsant Properties
Research has also highlighted the anticonvulsant properties of thiourea derivatives. In a study involving picrotoxin-induced convulsion models, compounds with structural similarities to this compound were evaluated for their effectiveness. Results indicated significant anticonvulsant activity, making these compounds candidates for further development in neurological therapies .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Research indicates that thiourea derivatives can exhibit insecticidal and acaricidal properties. For example, a study reported that certain thiourea-based compounds demonstrated effective control over agricultural pests, showcasing their utility in crop protection .

Materials Science Applications

Coordination Chemistry
Thioureas are also explored for their coordination chemistry with metals. The ability of thiourea derivatives to form complexes with transition metals opens avenues for applications in catalysis and material synthesis. This property is particularly useful in developing new materials with tailored electronic and optical properties .

Table 1: Anticancer Activity of Thiourea Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)23.30Apoptosis Induction
Compound BU251 (Glioblastoma)10.50Cell Cycle Arrest
Compound CWM793 (Melanoma)15.00DNA Damage

Table 2: Pesticidal Efficacy of Thiourea Derivatives

Compound NameTarget PestEfficacy (%)Application Method
Compound DAphids85Foliar Spray
Compound ESpider Mites90Soil Drench
Compound FWhiteflies75Granular Application

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its anti-cancer and herbicidal applications.

    Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives

1-(2-Morpholin-4-yl-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea
  • Key Differences : Replaces the 2,4-dichlorophenyl group with a 4-nitrophenyl moiety.
  • This compound is commercially available (MFCD04154138) but lacks published biological data .
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
  • Key Differences: Features a bis(trifluoromethyl)phenyl group and a dimethylamino-cyclohexyl substituent.
  • Molecular Weight : 413.42 g/mol (vs. ~449 g/mol for the target compound).
  • Impact: The bulkier bis-CF₃ group may reduce solubility but enhance hydrophobic interactions.

Urea Derivatives ()

Compound Name Substituents (R₁, R₂) Yield (%) Molecular Weight (g/mol)
1-(3-(Trifluoromethyl)phenyl)-3-... (9e) R₁: 3-CF₃-phenyl; R₂: thiazolyl 83.4 463.2
1-(3-Chlorophenyl)-3-... (9f) R₁: 3-Cl-phenyl; R₂: thiazolyl 77.7 428.2
1-(3,4-Dichlorophenyl)-3-... (9g) R₁: 3,4-diCl-phenyl; R₂: thiazolyl 78.5 462.1
  • Key Differences : These urea analogs replace the thiourea group with urea and incorporate a thiazole-piperazine moiety.
  • Impact : Urea derivatives generally exhibit lower acidity (pKa ~12–14) compared to thioureas (pKa ~9–11), affecting hydrogen-bonding capacity. The thiazole-piperazine group may enhance metabolic stability .

Pyrazole and Imidazole Analogs ()

Imazalil [1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole]
  • Use : Fungicide targeting cytochrome P450 enzymes.
  • Key Differences : Replaces the thiourea core with an imidazole ring and propenyloxy side chain.
  • Impact : The imidazole group facilitates metal coordination, critical for antifungal activity .
1-(4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-YL)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Weight : 474.24 g/mol.
  • Key Differences : Incorporates a pyrazole-carboxylic acid and furyl-thiazole system.
  • Impact : The carboxylic acid group improves aqueous solubility, while the furyl-thiazole moiety may influence target binding .

Pharmacologically Active Thioureas ()

  • JYL1421: N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea. Key Feature: Sulfonamide and tert-butyl groups enhance blood-brain barrier penetration.
  • BCTC : N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide.
    • Key Feature : Chloropyridinyl and carboxamide groups confer TRPV1 antagonist activity.

Biological Activity

1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H12Cl2F3N3OS\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{F}_3\text{N}_3\text{OS}

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives, including the compound , possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. This inhibition leads to reduced proliferation of cancer cells.
  • Case Studies : In vitro tests on various cancer cell lines revealed IC50 values ranging from 3 to 14 µM, indicating potent cytotoxic effects against pancreatic, prostate, and breast cancer cells .

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity:

  • Antibacterial Properties : It has been found effective against several pathogenic bacteria. Studies indicate that thiourea derivatives can disrupt bacterial cell walls and inhibit essential metabolic processes .
  • Antifungal Activity : The compound showed promising antifungal effects against strains such as Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been explored in various models:

  • Mechanism : The compound reduces the expression of pro-inflammatory cytokines and inhibits NF-κB signaling pathways, which are crucial in inflammatory responses .
  • Research Findings : In vivo studies demonstrated a significant reduction in inflammation markers in animal models treated with the compound compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Chlorine Substituents Enhance lipophilicity and improve binding affinity to biological targets.
Morpholine Ring Contributes to solubility and interaction with cellular membranes.
Trifluoromethyl Group Increases electron-withdrawing capacity, enhancing biological activity against pathogens.

Research Findings

Several studies have focused on the synthesis and biological evaluation of thiourea derivatives:

  • Synthesis Techniques : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yields .
  • Biological Evaluations : Comprehensive evaluations have included cytotoxicity assays against multiple cancer cell lines and antimicrobial susceptibility testing against clinically relevant pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiourea derivatives with halogenated intermediates in ethanol (40 mL) at controlled temperatures (70–80°C) for 5 hours, followed by recrystallization from ethanol, is a validated approach. Optimization involves adjusting solvent polarity (e.g., switching to DMF for sterically hindered intermediates), stoichiometric ratios (1:1.2 for amine:isothiocyanate), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR, ¹H/¹³C/¹⁹F) confirms substitution patterns and morpholine ring integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 485.05). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). X-ray crystallography (as applied to structurally analogous morpholine-containing compounds) resolves stereoelectronic effects and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, including persistence and bioaccumulation potential?

  • Methodology : Follow the INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis half-life (pH 5–9 buffers, 25°C) and photodegradation (UV irradiation, λ = 300–400 nm).
  • Biotic studies : Use OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in fish models).
  • Partitioning : Determine logP (octanol-water) via shake-flask method and soil adsorption coefficients (Kd) using batch equilibration .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Dose-response alignment : Use allometric scaling to adjust in vitro IC₅₀ values (e.g., μM range) to in vivo doses (mg/kg).
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites via LC-MS/MS.
  • Model validation : Cross-validate results using randomized block designs (4 replicates, 5 plants/group) to account for interspecies variability and environmental confounders .

Q. How can computational methods predict binding interactions of this compound with biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB entries) to assess affinity for kinase targets. Focus on the thiourea moiety’s hydrogen-bonding with catalytic lysine residues.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories, GROMACS) in explicit solvent.
  • QSAR modeling : Corporate Hammett σ values for substituents (e.g., Cl, CF₃) to predict bioactivity trends .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomics : Treat cell lines (e.g., HepG2) and perform RNA-seq to identify dysregulated pathways (p-value <0.05, fold-change >2).
  • Chemical proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture target proteins, followed by SDS-PAGE and LC-MS/MS identification.
  • Kinase profiling : Screen against a panel of 468 kinases (DiscoverX) at 1 μM to identify off-target effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?

  • Methodology :

  • Standardize assays : Adopt uniform protocols (e.g., ATP concentration in kinase assays, cell passage number).
  • Reference controls : Include staurosporine or imatinib as positive controls.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring p <0.05 significance. Report 95% confidence intervals for IC₅₀ values .

Q. What crystallographic techniques validate the compound’s solid-state structure and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze packing motifs (e.g., π-π stacking between dichlorophenyl groups) and hydrogen bonds (N-H···S/N interactions) using Olex2 or SHELX. Compare with analogous morpholine-thiourea structures (e.g., CCDC entry 849371) .

Methodological Framework

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound’s applications?

  • Application :

  • Theoretical : Link studies to drug design principles (e.g., Lipinski’s rules).
  • Technical : Prioritize LC-MS/MS for metabolite identification over less sensitive methods.
  • Morphological : Use SEM/TEM to study nanoparticle formulations of the compound for enhanced bioavailability .

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